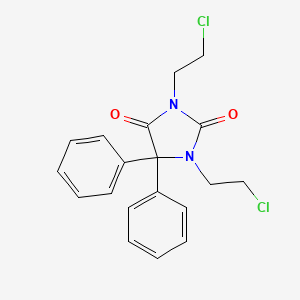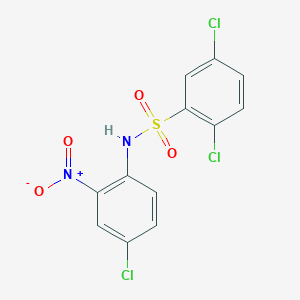
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes. This makes it a candidate for the development of new drugs targeting diseases such as glaucoma and certain types of cancer.
Medicine: Due to its enzyme inhibitory properties, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme for binding to the active site. The presence of electron-withdrawing groups in the compound enhances its binding affinity to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:
2,5-Dichloro-N-(2-methoxyethyl)benzenesulfonamide:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound contains a benzoxazole ring, which imparts different chemical and biological properties compared to the nitrophenyl group.
2,5-Dichloro-N-(2-chloro-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the nitrophenyl group, leading to variations in its reactivity and applications
Properties
CAS No. |
61072-91-1 |
|---|---|
Molecular Formula |
C12H7Cl3N2O4S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-2-4-10(11(5-7)17(18)19)16-22(20,21)12-6-8(14)1-3-9(12)15/h1-6,16H |
InChI Key |
BZUBAKNZEGRJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


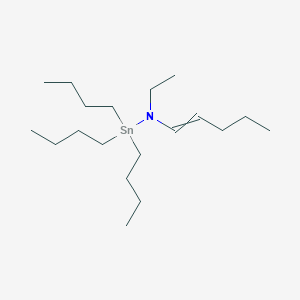
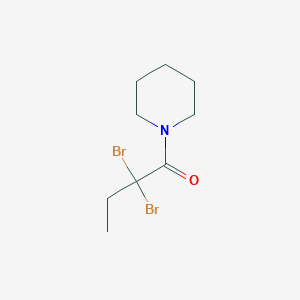
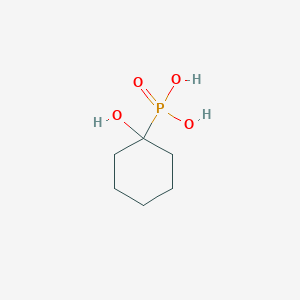
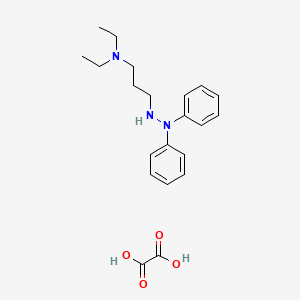

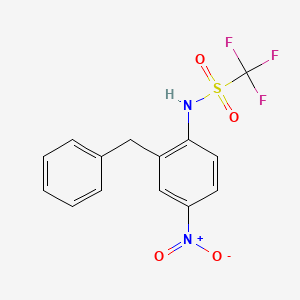
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
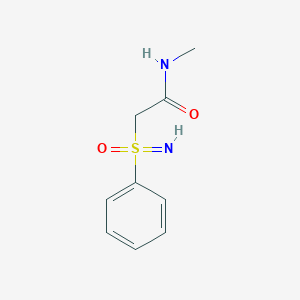
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
